molecular formula C13H14O2 B12895984 5-Ethoxy-2-methyl-3-phenylfuran CAS No. 58753-43-8

5-Ethoxy-2-methyl-3-phenylfuran

Cat. No.: B12895984
CAS No.: 58753-43-8
M. Wt: 202.25 g/mol
InChI Key: ZROYDGGGTHCSRW-UHFFFAOYSA-N
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Description

5-Ethoxy-2-methyl-3-phenylfuran is an organic compound belonging to the furan family Furans are heterocyclic aromatic compounds characterized by a ring structure composed of one oxygen and four carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethoxy-2-methyl-3-phenylfuran can be achieved through several methods. One common approach involves the etherification of 5-hydroxymethylfurfural (HMF) using ethyl alcohol in the presence of an acid catalyst. This reaction typically occurs under solvent-free conditions at elevated temperatures, around 110°C, and can achieve high yields .

Industrial Production Methods

Industrial production of this compound often involves the use of biomass-derived HMF as a starting material. The process includes the dehydration of carbohydrates to produce HMF, followed by etherification to obtain the desired furan derivative. This method is advantageous due to its use of renewable resources and environmentally friendly reaction conditions .

Chemical Reactions Analysis

Types of Reactions

5-Ethoxy-2-methyl-3-phenylfuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction: Reduction reactions can convert the furan ring into more saturated structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the furan ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids, aldehydes.

    Reduction: Saturated furans.

    Substitution: Halogenated furans.

Scientific Research Applications

5-Ethoxy-2-methyl-3-phenylfuran has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethoxy-2-methyl-3-phenylfuran involves its interaction with various molecular targets. In biological systems, it may inhibit specific enzymes or interact with cellular receptors, leading to its antimicrobial or anti-inflammatory effects. The exact pathways and molecular targets are still under investigation, but its structure suggests potential interactions with nucleophilic sites in biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substituents, which confer distinct chemical properties and reactivity patterns.

Properties

CAS No.

58753-43-8

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

5-ethoxy-2-methyl-3-phenylfuran

InChI

InChI=1S/C13H14O2/c1-3-14-13-9-12(10(2)15-13)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3

InChI Key

ZROYDGGGTHCSRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(O1)C)C2=CC=CC=C2

Origin of Product

United States

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